molecular formula C9H11ClF3NO B2473347 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride CAS No. 1170855-97-6

4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride

Cat. No. B2473347
CAS RN: 1170855-97-6
M. Wt: 241.64
InChI Key: HGXVKPMALXIWKQ-UHFFFAOYSA-N
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Description

“4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” is a chemical compound with the molecular formula C9H10F3NO•HCl . It has a molecular weight of 241.64 . This compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F3NO.ClH/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 241.64 . For more specific physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar documentation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ortho-trifluoromethoxylated Aniline Derivatives : Trifluoromethoxylated compounds like 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride have significant pharmacological and biological properties. Their synthesis, however, is challenging due to the need for toxic and difficult-to-handle reagents. A study by Feng and Ngai (2016) outlines a user-friendly protocol for synthesizing these derivatives, which are valuable in pharmaceuticals, agrochemicals, and functional materials development (Pengju Feng & Ming‐Yu Ngai, 2016).

Applications in Material Science

  • Liquid Crystal Properties : The derivatives of 4-octyloxy-N-(benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy, show stable smectic B and A phases, respectively. Their liquid crystalline properties, like phase transitions, textures, and molecular dipole moments, have been explored in a study by Miyajima et al. (1995), highlighting their potential in material science (S. Miyajima et al., 1995).

Advanced Organic Synthesis

  • Novel Dendrimer Synthesis : The compound has been used in the synthesis of new dendritic melamines, as described by Morar et al. (2018). These dendrimers, derived from 4-(n-octyloxy)aniline, are important for studying macromolecular shape, self-organization, and nano-aggregates formation in solutions (Cristina Morar et al., 2018).

Involvement in Synthesis of Agrochemical Intermediates

  • Agrochemical Intermediate Synthesis : An improved process for synthesizing 2,6-dibromo-4-trifluoromethoxy aniline, a vital agrochemical intermediate, is detailed by Ding Zhi-yuan (2011), showcasing its role in the agrochemical industry (Ding Zhi-yuan, 2011).

Contributions to Polymer Science

  • Polyurethane Cationomers Synthesis : The compound is involved in the synthesis of polyurethane cationomers with fluorescent properties, as investigated by Buruianǎ et al. (2005). This study demonstrates its utility in creating polymers with unique photochromic mechanisms (E. Buruianǎ et al., 2005).

Role in Fabric Treatment

  • Cross-Linking Agent in Fabric Dyeing : It has been used in the preparation of novel cross-linking agents for fabric dyeing, improving properties like color fastness, as detailed in a study by Song Xin-yuan (2004) (Song Xin-yuan, 2004).

Safety and Hazards

The safety information for “4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . For handling, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7;/h1-4H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXVKPMALXIWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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